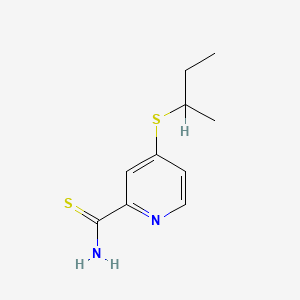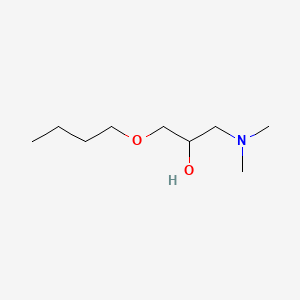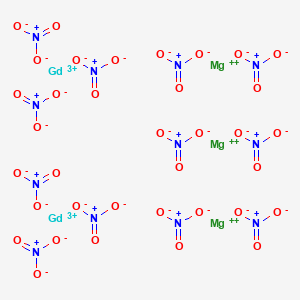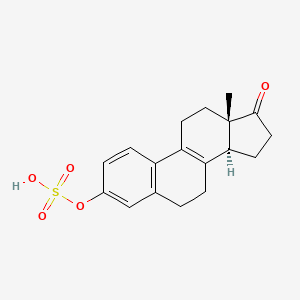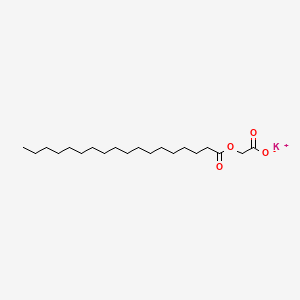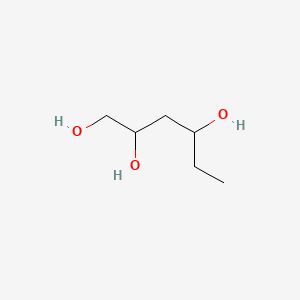
1,2,4-Hexanetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Hexanetriol: is an organic compound with the molecular formula C6H14O3. It is a trivalent alcohol, meaning it contains three hydroxyl groups (-OH). This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
1,2,4-Hexanetriol can be synthesized through several methods. One common method involves the catalytic hydrogenation of 2-hydroxyadipaldehyde. This process typically uses a hydrogenation catalyst such as Raney nickel under high pressure and temperature conditions. The reaction proceeds as follows:
[ \text{2-Hydroxyadipaldehyde} + \text{H}_2 \rightarrow \text{this compound} ]
Industrial Production Methods:
In industrial settings, this compound is often produced by the acid hydrolysis of acrolein dimer followed by catalytic hydrogenation. The process involves dissolving the acrolein dimer in an excess of alcohol, causing the addition of the alcohol to the double bond of the acrolein dimer. The resulting product is then simultaneously hydrolyzed and hydrogenated to yield this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
1,2,4-Hexanetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Can yield 1,2,4-hexanedioic acid or 1,2,4-hexanedial.
Reduction: Can produce hexane or other reduced derivatives.
Substitution: Can form this compound derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,4-Hexanetriol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer, solvent, and in the production of resins and polymers.
Wirkmechanismus
The mechanism by which 1,2,4-Hexanetriol exerts its effects is primarily through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, influencing the compound’s solubility, reactivity, and interactions with other substances. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Glycerol (1,2,3-Propanetriol): Similar in structure but with hydroxyl groups on different carbon atoms.
1,2,6-Hexanetriol: Another trivalent alcohol with hydroxyl groups on different carbon atoms.
1,2,3-Hexanetriol: Similar structure but different positioning of hydroxyl groups.
Uniqueness:
1,2,4-Hexanetriol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. Compared to glycerol, it has a different viscosity and hygroscopicity. Compared to 1,2,6-Hexanetriol, it offers different reactivity and stability, making it suitable for specific applications where other triols may not be as effective.
Eigenschaften
CAS-Nummer |
44815-64-7 |
|---|---|
Molekularformel |
C6H14O3 |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
hexane-1,2,4-triol |
InChI |
InChI=1S/C6H14O3/c1-2-5(8)3-6(9)4-7/h5-9H,2-4H2,1H3 |
InChI-Schlüssel |
DZZRNEZNZCRBOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



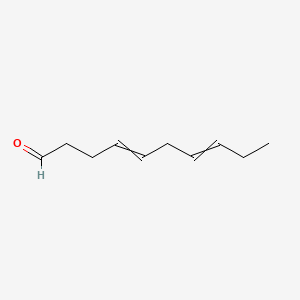


![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)
![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)
